8-[(2-methoxy-4-methylphenyl)sulfonyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
Overview
Description
8-[(2-methoxy-4-methylphenyl)sulfonyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione is a useful research compound. Its molecular formula is C16H21N3O5S and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.12019195 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Directed Regiospecificity in Chemical Reactions
Research conducted by Jelen et al. (1991) on the directed regiospecificity of 1,3-dipolar cycloaddition demonstrates how specific chemical structures undergo regiospecific reactions, producing a variety of derivatives through rearrangement and dimerization processes, illustrating the compound's utility in synthesizing complex heterocyclic compounds Jelen et al., 1991.
Metal-Free Synthesis Techniques
A study by Sun et al. (2015) on metal-free iodine-catalyzed synthesis highlights the importance of such compounds in facilitating the formation of fully substituted pyrazoles through environmentally friendly methods, underscoring their role in green chemistry Sun et al., 2015.
Role in Synthesis of COX-2 Inhibitors
Singh et al. (2004) explored the synthesis of 2,3-diarylpyrazines and quinoxalines, indicating the potential of such structures in creating selective COX-2 inhibitors, demonstrating their pharmaceutical applications beyond the scope of direct drug use Singh et al., 2004.
Green Chemistry and Catalysis
Research by Moosavi‐Zare et al. (2013) on the synthesis of pyrazole derivatives using disulfonic acid imidazolium chloroaluminate highlights the compound's relevance in promoting green chemistry principles through the development of efficient and environmentally benign synthetic routes Moosavi‐Zare et al., 2013.
Antioxidant and Cytoprotective Properties
A study on diarylheptanoids and monoterpenoids from Zingiber officinale by Tao et al. (2008) indicates the potential antioxidant and cytoprotective properties of similar chemical structures, pointing towards their applicability in developing compounds with health-beneficial properties Tao et al., 2008.
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenyl)sulfonyl-8-methyl-3,4,7,9a-tetrahydro-1H-pyrazino[1,2-a]pyrazine-6,9-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-11-4-5-14(13(8-11)24-3)25(22,23)18-6-7-19-12(9-18)16(21)17(2)10-15(19)20/h4-5,8,12H,6-7,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHDBGDVELUHRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN3C(C2)C(=O)N(CC3=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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